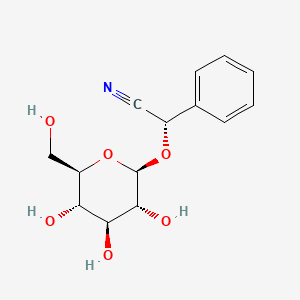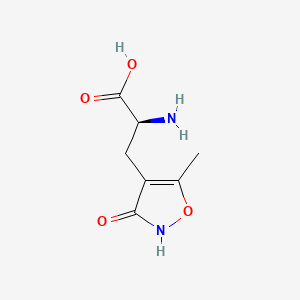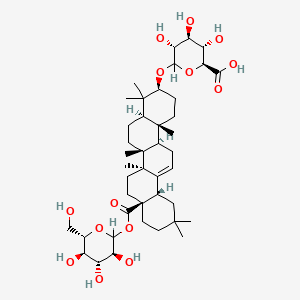
SB-525334
概要
説明
TGF-βR1 に対する阻害濃度 (IC50) は 14.3 ナノモルであり、関連する受容体 ALK4 も IC50 58.5 ナノモルで阻害します 。SB 525334 は、主に TGF-β シグナル伝達の役割をさまざまな生物学的プロセスや疾患において研究するために使用されます。
科学的研究の応用
SB 525334 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of TGF-βR1 inhibitors.
Biology: The compound is employed to investigate the role of TGF-β signaling in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Industry: The compound is utilized in the development of new drugs targeting TGF-β signaling pathways.
作用機序
類似の化合物との比較
SB 525334 は、TGF-βR1 に対する高い選択性と効力でユニークです。類似の化合物には以下が含まれます。
SB 431542: 作用機序が似ていますが、化学構造が異なる別の TGF-βR1 阻害剤。
LY 364947: 化学構造が異なり、効力がわずかに低い TGF-βR1 阻害剤。
A 83-01: ALK4、ALK5、ALK7 を含む複数の TGF-β 受容体を標的とする阻害剤。
SB 525334 は、TGF-βR1 に対する高い選択性と、適度な効力で ALK4 を阻害する能力で際立っています .
生化学分析
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of SB-525334 involves its binding interactions with biomolecules and changes in gene expression . It inhibits TGF-βR1 and ALK4, leading to the blockage of TGF-β downstream signaling. This results in the inhibition of phosphorylation and nuclear translocation of Smad2/3 protein .
Metabolic Pathways
準備方法
SB 525334 の合成は、市販の出発物質から開始されるいくつかのステップを伴います。合成経路には、通常、キノキサリンコアの形成、続いてイミダゾールおよびピリジン部分の導入が含まれます。反応条件には、水素化ナトリウムなどの強塩基と、ジメチルスルホキシド (DMSO) などの溶媒の使用が含まれることがよくあります。 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製され、99% 以上の純度が達成されます .
化学反応の分析
SB 525334 は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、酸化された誘導体を作ることができます。
還元: 還元反応を実行して、キノキサリンコアを変更できます。
置換: この化合物は、特にピリジンおよびイミダゾール部分で、置換反応を受ける可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究における用途
SB 525334 は、科学研究で幅広く利用されています。
化学: TGF-βR1 阻害剤の化学的特性と反応性を研究するために使用されます。
生物学: この化合物は、細胞増殖、分化、アポトーシスなどの細胞プロセスにおける TGF-β シグナル伝達の役割を調査するために使用されます。
医学: SB 525334 は、肺線維症、癌、高血圧などの疾患における潜在的な治療効果を調査するための前臨床研究で使用されています.
産業: この化合物は、TGF-β シグナル伝達経路を標的とする新薬の開発に使用されています。
類似化合物との比較
SB 525334 is unique in its high selectivity and potency for TGF-βR1. Similar compounds include:
SB 431542: Another TGF-βR1 inhibitor with a similar mechanism of action but different chemical structure.
LY 364947: A TGF-βR1 inhibitor with a different chemical scaffold and slightly lower potency.
A 83-01: An inhibitor that targets multiple TGF-β receptors, including ALK4, ALK5, and ALK7.
SB 525334 stands out due to its higher selectivity for TGF-βR1 and its ability to inhibit ALK4 with moderate potency .
特性
IUPAC Name |
6-[2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPQHFZUICCZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014442 | |
| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356559-20-1 | |
| Record name | SB 525334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-525334 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB525334?
A1: SB525334 specifically inhibits the kinase activity of ALK5, a type I receptor for TGF-β1. []
Q2: How does SB525334 impact the TGF-β signaling pathway?
A2: By inhibiting ALK5, SB525334 blocks the phosphorylation and nuclear translocation of Smad2/3, key downstream mediators of the TGF-β signaling pathway. [] This ultimately disrupts the downstream effects of TGF-β1, which are implicated in various cellular processes like proliferation, differentiation, and extracellular matrix production. []
Q3: What is the significance of targeting the TGF-β signaling pathway?
A3: The TGF-β signaling pathway plays a crucial role in various physiological and pathological processes, including cell growth, differentiation, inflammation, and fibrosis. Dysregulation of this pathway is implicated in various diseases, making it a promising target for therapeutic intervention. []
Q4: How does SB525334 affect the epithelial-mesenchymal transition (EMT)?
A4: SB525334 has been shown to inhibit TGF-β1-induced EMT. [, , ] EMT is a process where epithelial cells lose their characteristics and gain mesenchymal properties, contributing to increased cell migration, invasion, and fibrosis.
Q5: Does SB525334 impact other signaling pathways?
A5: Research suggests that SB525334 may influence other signaling pathways besides TGF-β. For example, it has been shown to affect the AKT signaling pathway in gemcitabine-resistant pancreatic cancer cells. [] Furthermore, studies indicate potential crosstalk between TGF-β and EGFR signaling, where SB525334 may indirectly affect EGFR activation. []
Q6: What is the molecular formula and weight of SB525334?
A6: The molecular formula of SB525334 is C22H23N5 and its molecular weight is 357.45 g/mol. This information can be derived from its chemical name, 6-[2-tert-butyl-5-(6-methyl-pyridin-2-yl)-1H-imidazol-4-yl]-quinoxaline.
Q7: Has SB525334 shown efficacy in preclinical models of disease?
A7: Yes, SB525334 has demonstrated efficacy in various preclinical disease models. For example, it attenuated peritoneal fibrosis and improved peritoneal membrane function in a mouse model. [] It also reduced tumor incidence and multiplicity in a rat model of uterine leiomyoma. []
Q8: What are the limitations of the bleomycin-induced lung fibrosis model when testing SB525334?
A8: While bleomycin-induced lung fibrosis is a commonly used preclinical model for idiopathic pulmonary fibrosis (IPF), studies suggest it may not fully represent the complexities of the human disease. SB525334, though showing some efficacy in this model, highlights the need for more accurate models to predict clinical efficacy. []
Q9: What cell types have been studied in relation to SB525334's effects?
A9: SB525334's effects have been investigated in various cell types, including: * Human peritoneal mesothelial cells (HPMCs) []* Renal proximal tubule cells []* A498 renal epithelial carcinoma cells []* Vascular smooth muscle cells []* Pancreatic cancer cells [, ]* Ovarian cancer stem cells []* Human embryonic lung fibroblasts []* Rat chondrocytes []* Microglia and astrocytes []* Prostate cancer cells []* NRK49F cells (rat kidney fibroblasts) []
Q10: What animal models have been used to study SB525334?
A10: Several animal models have been employed in SB525334 research, including:* Mouse model of peritoneal fibrosis []* Rat model of pulmonary arterial hypertension []* Eker rat model of uterine leiomyoma and renal cell carcinoma []* Mouse model of cystic echinococcosis [, ]* Rat model of transient global cerebral ischemia []* Rabbit model of osteosarcoma []* Mouse model of systemic sclerosis []
Q11: Are there any known mechanisms of resistance to SB525334?
A11: While specific resistance mechanisms to SB525334 are not extensively documented in the provided literature, it's important to consider that resistance to kinase inhibitors can arise through various mechanisms. These include target alterations (mutations in ALK5), activation of bypass pathways, and drug efflux pumps, among others.
Q12: Have any specific drug delivery systems been investigated for SB525334?
A12: Yes, research has explored incorporating SB525334 into drug delivery systems to potentially improve its therapeutic efficacy. One study investigated the use of poly(2-oxazoline) (POx) high-capacity polymeric micelles (SB-POx) for delivering SB525334 in combination with paclitaxel for triple-negative breast cancer treatment. [] Another study developed electrospun nanofibrous scaffolds loaded with SB525334 for preventing hypertrophic scars. []
Q13: What analytical techniques have been used to study SB525334?
A13: A variety of analytical methods have been employed in SB525334 research, including:* Western blotting for protein expression analysis [, , , , , , , , , , , , ]* Real-time quantitative PCR (RT-qPCR) for gene expression analysis [, , , , , , , , , , , , , , , , ]* Immunohistochemistry for protein localization and expression [, , , , , , ]* Flow cytometry for cell cycle analysis and cell surface marker expression [, , , , ]* Immunocytochemistry for protein localization in cells []* MTT assay for cell viability [, ]* Transwell assay for cell migration and invasion [, , , , ]* Apoptosis assays [, , ]* RNA sequencing [, ]* High-content screening (HCS) [, ]* Gene set enrichment analysis (GSEA) [, ]* Molecular docking []
Q14: What is the significance of carcinoembryonic antigen (CEA) in relation to SB525334's activity?
A14: Research suggests that SB525334's apoptosis-inducing effect in fluorouracil-resistant human colon cancer cells (SNU-C5/5-FU) might be linked to the downregulation of CEA. CEA appears to interact with TGF-βR1, potentially inhibiting TGF-β signaling. By decreasing CEA levels, SB525334 may enhance TGF-β signaling and promote apoptosis in these cells. []
Q15: Are there any potential biomarkers associated with SB525334's effects?
A15: While the provided literature doesn’t extensively elaborate on specific biomarkers for SB525334 efficacy or adverse effects, several research avenues point to potential candidates. For instance, the expression of genes associated with TGF-β signaling, EMT, TLR-4, and Bcl2 signaling varied between different triple-negative breast cancer subtypes and their response to SB525334 treatment. [] Further research into these gene expression patterns could potentially identify predictive biomarkers.
Q16: How does SB525334 compare to other antifibrotic compounds?
A16: SB525334, as an ALK5 inhibitor, targets a specific pathway involved in fibrosis. Comparative studies with other antifibrotic compounds like nintedanib and sorafenib in a rat fibrotic precision-cut liver tissue slice model revealed both overlapping and distinct gene expression changes. This highlights the complexity of fibrotic mechanisms and the need for combination therapies targeting multiple pathways. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)

